8-Chloro-6-fluoroquinazoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H4ClFN2 |
|---|---|
Molecular Weight |
182.58 g/mol |
IUPAC Name |
8-chloro-6-fluoroquinazoline |
InChI |
InChI=1S/C8H4ClFN2/c9-7-2-6(10)1-5-3-11-4-12-8(5)7/h1-4H |
InChI Key |
FFCJJEOFASDMJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=NC=NC=C21)Cl)F |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 8 Chloro 6 Fluoroquinazoline and Its Derivatives
Established Synthetic Routes for Quinazoline (B50416) Core Formation
The formation of the fundamental quinazoline ring system is a critical first step in the synthesis of 8-chloro-6-fluoroquinazoline. Various methods have been developed, primarily relying on cyclization reactions and multi-step approaches.
Cyclization Reactions Involving Amino-Benzonitriles and Anthranilic Acid Derivatives
A prominent and widely utilized method for constructing the quinazolinone backbone, a precursor to quinazoline, involves the acylation of anthranilic acid. nih.gov This process typically begins with the condensation of anthranilic acid with an acyl chloride, followed by ring closure using acetic anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate. nih.gov This intermediate can then be treated with various amines to yield the desired 4(3H)-quinazolinone derivatives. nih.gov For instance, reacting the benzoxazinone with hydrazine (B178648) hydrate (B1144303) or ammonium (B1175870) acetate (B1210297) can produce fused quinazolinones. nih.gov
Alternative approaches utilize 2-aminobenzonitriles as starting materials. These can undergo cyclization reactions with various reagents to form the quinazoline ring. For example, a copper-catalyzed reaction of benzonitriles with 2-ethynylanilines in the presence of molecular oxygen can yield substituted quinazolines. organic-chemistry.org Another method involves the nickel-catalyzed [4+2] annulation of benzylamines and nitriles. organic-chemistry.org
The Niementowski reaction and its modifications represent another important route, where anthranilic acid is reacted with amides or ketones. ijarsct.co.in Microwave irradiation under solvent-free conditions, often using organic clay as a catalyst, has been shown to facilitate these reactions, leading to moderate to excellent yields of quinazolinone and quinoline (B57606) derivatives. ijarsct.co.in For example, reacting anthranilic acid with formamide (B127407) can produce quinazoline-4-one, with yields being significantly influenced by the reaction temperature. generis-publishing.com
Table 1: Examples of Cyclization Reactions for Quinazoline Core Synthesis
| Starting Materials | Reagents and Conditions | Product Type | Reference |
| Anthranilic acid, Acyl chloride | Acetic anhydride, Amines | 4(3H)-Quinazolinone derivatives | nih.gov |
| Anthranilic acid, Formamide | Heat (130-135 °C) | Quinazoline-4-one | generis-publishing.com |
| Anthranilic acid, Ketones/Amides | Microwave irradiation, Organic clay catalyst | Quinazolinone/Quinoline derivatives | ijarsct.co.in |
| 2-Aminobenzonitriles, 2-Ethynylanilines | Copper catalyst, O₂ | Substituted quinazolines | organic-chemistry.org |
| Benzylamines, Nitriles | Nickel catalyst | Multisubstituted quinazolines | organic-chemistry.org |
This table provides a summary of common starting materials and conditions for the synthesis of the quinazoline core.
Multi-Step Synthesis Approaches from Halogenated Precursors
Multi-step syntheses often commence with precursors that already contain halogen atoms, which can be strategically manipulated to achieve the desired substitution pattern. nih.gov The ease of displacement of halogens on the aryl moiety (C-I > C-Br >> C-Cl) in transition metal-catalyzed cross-coupling reactions allows for selective functionalization. nih.gov
One common strategy involves the synthesis of halogenated quinazolinones as key intermediates. nih.gov For instance, a multi-step procedure can start with anthranilic acid, which is first reacted with butyryl chloride. nih.gov The resulting amide is then treated with acetic anhydride to form a benzoxazinone, which is subsequently reacted with amines to produce 2,3-disubstituted quinazolinones. nih.gov These can then undergo further modifications, such as bromination. nih.gov
Another approach involves the use of ortho-halogenated benzonitriles. A domino protocol using an Fe/Cu relay catalyst can convert ortho-halogenated benzonitriles, aldehydes, and sodium azide (B81097) into 2-phenylquinazolin-4-amines through a series of reactions including cycloaddition, SNAr, reduction, cyclization, and oxidation. mdpi.com
Halogenation Strategies for this compound Formation
The introduction of chloro and fluoro groups at specific positions on the quinazoline ring is a crucial aspect of synthesizing this compound. This requires precise control over reagents and reaction conditions to ensure regioselectivity.
Precursor Compounds and Reagents for Selective Halogen Introduction
The synthesis of halogenated quinazolines often starts from appropriately substituted anilines or anthranilic acids. For example, to introduce a fluorine atom at the 6-position, a 4-fluoroaniline (B128567) or 4-fluoroanthranilic acid derivative would be a logical starting point. Similarly, a precursor with a chlorine atom at the desired position would be used for the 8-chloro substitution.
A common method for introducing halogens is through the use of N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), in the presence of a palladium catalyst. rsc.org This method allows for the direct ortho-halogenation of quinazolinone and benzoxazinone scaffolds. rsc.org The reaction is typically carried out in a solvent like 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures. rsc.org
For the introduction of fluorine, selective fluorination agents are employed. The synthesis of this compound would likely involve a multi-step process where the fluorine and chlorine atoms are introduced sequentially onto a pre-formed quinazoline or a precursor molecule. For instance, starting with a 6-fluoroquinazoline (B579947) derivative, a subsequent chlorination step at the 8-position would be necessary.
Regioselectivity Control in Halogenation Processes
Controlling the position of halogenation is paramount. In palladium-catalyzed C-H halogenation, the directing group on the substrate plays a key role in achieving regioselectivity. rsc.org For quinazolinones, the carbonyl group can act as a directing group, guiding the halogen to the ortho position. rsc.org The choice of catalyst and reaction conditions, such as the acid co-catalyst (e.g., p-TsOH·H₂O), can also influence the selectivity of the halogenation. rsc.org
For quinoline derivatives, a metal-free protocol using trihaloisocyanuric acid as the halogen source has been developed for the regioselective C5–H halogenation of 8-substituted quinolines. rsc.org This method demonstrates high generality and often proceeds with complete regioselectivity. rsc.org
In the context of this compound, achieving the desired regiochemistry would likely involve a carefully planned synthetic sequence. Starting with a 6-fluoro-substituted precursor ensures the fluorine is in the correct position. The subsequent chlorination at the 8-position could be achieved through electrophilic aromatic substitution, where the existing substituents on the ring direct the incoming chlorine atom. The electronic properties of the fluoro group and the nitrogen atoms in the pyrimidine (B1678525) ring will influence the regiochemical outcome of the chlorination step.
Derivatization and Functionalization Approaches of the Quinazoline Scaffold
The quinazoline scaffold is a versatile platform for further chemical modifications, allowing for the introduction of a wide array of functional groups to modulate its properties. daneshyari.comnih.gov These modifications are often crucial for the development of compounds with specific biological activities. mdpi.com
Halogenated quinazolines, such as this compound, are particularly valuable intermediates for derivatization. nih.gov The chlorine and fluorine atoms can serve as handles for various cross-coupling reactions, including Suzuki-Miyaura, Sonogashira-Hagihara, and Buchwald-Hartwig reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govbeilstein-journals.org
For instance, palladium-catalyzed reactions are widely used to introduce new substituents. rroij.com The C-6 position of a quinazoline ring can be functionalized by attaching a pyrimidine ring via a palladium-catalyzed Csp²-Csp² bond formation. rroij.com Similarly, the chlorine atom at the 8-position of this compound could be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions or be a site for cross-coupling. nih.gov
Furthermore, the quinazoline ring itself can be modified. For example, the nitrogen atoms in the pyrimidine ring can be alkylated. generis-publishing.com The functionalization possibilities are extensive, allowing for the creation of a diverse library of quinazoline derivatives with potentially unique properties. nih.gov
Nucleophilic Aromatic Substitution Reactions at the Quinazoline Core
Nucleophilic aromatic substitution (SNAr) is a fundamental method for the functionalization of halogenated quinazolines. In dihaloquinazolines, such as the analogous 2,4-dichloroquinazoline, the chlorine atom at the C4-position is generally more susceptible to nucleophilic attack than the one at the C2-position due to the electronic influence of the nitrogen atoms in the pyrimidine ring. thieme-connect.commdpi.com This regioselectivity is often exploited to introduce a variety of substituents at the 4-position under relatively mild conditions, while harsher conditions may be required for substitution at the C2-position. mdpi.com
For this compound, nucleophilic substitution would primarily be anticipated at the C4 and C2 positions, depending on the specific reaction conditions and the nature of the nucleophile. The presence of the electron-withdrawing fluorine atom at the 6-position is expected to further activate the quinazoline core towards nucleophilic attack. While specific studies on this compound are limited, research on related fluoro-quinazolines demonstrates that fluorine-substituted quinazolines are susceptible to nucleophilic attack. researchgate.net
A notable example in the synthesis of a complex derivative involves the reaction of a substituted 2-amino-3-fluorobenzamide (B67083) with an acid chloride to form an N-acyl derivative, which is then cyclized to form a quinazolinone. This quinazolinone can be further modified, for instance, by chlorination to introduce a leaving group at the 4-position, which is then susceptible to nucleophilic displacement. In the synthesis of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a related 8-fluoroquinazoline (B71482) scaffold was constructed, and the carboxylic acid group at the 4-position was introduced via hydrolysis of an ester, which itself was the result of a cyclization reaction. nih.govresearchgate.netnih.gov This highlights the step-wise approach often necessary for the synthesis of highly substituted quinazolines.
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Dihaloquinazolines
| Starting Material | Nucleophile | Position of Substitution | Conditions | Reference |
| 2,4-Dichloroquinazoline | Primary/Secondary Amines | C4 | Mild (e.g., room temperature) | thieme-connect.commdpi.com |
| 2,4-Dichloroquinazoline | Hydrazine | C4, then C2 | Mild for C4, harsher for C2 | mdpi.com |
| 2-Chloro-4-aminoquinazoline | Various Nucleophiles | C2 | Harsher conditions | mdpi.com |
Carbon-Carbon Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of aryl, alkenyl, and other organic moieties onto the quinazoline scaffold.
Suzuki-Miyaura Coupling for Aryl and Alkenyl Substituents
The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide or triflate, is a versatile method for creating C-C bonds. libretexts.org This reaction is widely used in the synthesis of biaryl and styrenyl derivatives of heterocyclic compounds. For dihalogenated quinazolines, the site of the Suzuki-Miyaura coupling can often be controlled by the nature of the halogen atoms (I > Br > Cl) and the reaction conditions. researchgate.net
In the context of this compound, both the chlorine and fluorine atoms are potential sites for oxidative addition to the palladium catalyst. However, the C-Cl bond is significantly more reactive in Suzuki-Miyaura coupling than the C-F bond. Therefore, it is expected that the Suzuki-Miyaura coupling of this compound would selectively occur at the C8-chloro position. This allows for the introduction of an aryl or alkenyl group at this position while retaining the fluorine atom at the 6-position for potential further functionalization.
An example of a Suzuki-Miyaura coupling on a related halo-substituted quinoline involved the reaction of 6-bromo-8-methoxyquinoline (B600033) with p-formylphenylboronic acid to yield the corresponding 6-aryl derivative in excellent yield. mdpi.com This demonstrates the feasibility of selective cross-coupling on a halogenated quinoline core.
Table 2: Suzuki-Miyaura Coupling of Halogenated Heterocycles
| Substrate | Boronic Acid/Ester | Catalyst/Ligand | Product | Reference |
| 6-Chloropurines | Arylboronic acids | Pd(OAc)₂/cataCXium F sulf | 6-Arylpurines | nih.gov |
| 6-Bromo-8-methoxyquinoline | p-Formylphenylboronic acid | Not specified | 6-(4-Formylphenyl)-8-methoxyquinoline | mdpi.com |
| 2,6-Dihalopurines | Aryl/Alkenylboronic acids | Pd(PPh₃)₄ | 2-Aryl/Alkenyl-6-halopurines or 2,6-diaryl/alkenylpurines | researchgate.net |
Site-Selective Reactivity in Mixed Halogenated Quinazolines
The presence of two different halogen atoms on the quinazoline ring, such as in this compound, introduces the challenge and opportunity of site-selective functionalization. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl > F. libretexts.org This trend suggests that the chlorine atom at the 8-position would be preferentially targeted over the fluorine atom at the 6-position in reactions like Suzuki-Miyaura, Sonogashira, or Heck couplings.
This inherent difference in reactivity allows for a stepwise functionalization strategy. For instance, a Suzuki-Miyaura coupling could be performed at the C8 position, followed by a subsequent, more forcing reaction at the C6-fluoro position if desired. However, direct C-F bond activation for cross-coupling reactions is generally more challenging and often requires specialized catalysts and conditions.
Multicomponent Reaction Strategies in Quinazoline Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. openmedicinalchemistryjournal.com Several MCRs have been developed for the synthesis of the quinazoline core. openmedicinalchemistryjournal.comrsc.org
One common MCR strategy involves the condensation of an anthranilic acid derivative, an aldehyde, and a nitrogen source, such as ammonia (B1221849) or an amine. rsc.org For the synthesis of an this compound derivative, one could envision starting with 2-amino-3-chloro-5-fluorobenzoic acid. Another approach is the reaction of 2-aminobenzophenones with aldehydes and ammonium iodide under metal-free conditions. rsc.org
A four-component reaction for the synthesis of substituted quinazolines from anilines, aromatic aldehydes, and ammonium iodide has been described, which proceeds under metal-free conditions. rsc.org These MCR strategies provide rapid access to a diverse range of substituted quinazolines and can be a powerful tool for building libraries of compounds for screening purposes.
Green Chemistry Considerations in Quinazoline Synthesis Research
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals. nih.gov In the context of quinazoline synthesis, several green approaches have been reported.
The use of greener solvents, such as water or bio-based solvents like eucalyptol, has been explored for the synthesis of quinazoline derivatives. nih.gov Microwave-assisted synthesis has also been shown to be an effective green method, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. frontiersin.org
Furthermore, the development of catalyst-free and metal-free synthetic routes is a key area of green chemistry research. For example, a four-component, metal-free synthesis of quinazolines has been developed, as mentioned in the previous section. rsc.org The use of reusable catalysts, such as magnetic nanoparticles, is another strategy to improve the environmental footprint of quinazoline synthesis. mdpi.com These green chemistry approaches not only make the synthesis of quinazolines more environmentally friendly but can also lead to more efficient and cost-effective processes.
Structure Activity Relationship Sar Studies of 8 Chloro 6 Fluoroquinazoline Analogs
Positional Effects of Halogen Substituents on Biological Activity
Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity. In the context of the quinazoline (B50416) ring, the placement of chlorine and fluorine atoms at specific positions is a key strategy in medicinal chemistry.
The presence of a chlorine atom at the C-8 position of the quinazoline nucleus has been shown to be a significant determinant of biological activity. Literature reviews on quinazolinone derivatives highlight that the inclusion of a halogen atom at the C-6 and C-8 positions can enhance antimicrobial activities. nih.gov The substitution pattern on the quinazoline ring is critical, and the C-8 position is a key site for modification.
The rationale for this enhancement often relates to the physicochemical properties of chlorine. eurochlor.org Chlorine is an electronegative atom that can polarize the carbon-chlorine bond, influencing the electronic distribution across the entire molecule. eurochlor.org This electronic modulation can affect how the molecule interacts with its biological target. Furthermore, the lipophilicity of a molecule can be increased by the introduction of a chlorine atom. nih.gov In one instance of kinase inhibitor optimization, replacing a fluorine atom with a more lipophilic chlorine atom at a core position was done to improve potency by better occupying a hydrophobic pocket within the target enzyme. acs.org The introduction of chlorine has been empirically shown to substantially improve the intrinsic biological activity of many compounds. eurochlor.org
In studies of pyrano[3,2-h]quinolone derivatives, which share structural similarities, analogs with a chlorine substituent at the C-6 position were found to be the most active in anticancer screenings. nih.gov This highlights the general principle that halogen placement is a critical factor in determining the potency of heterocyclic compounds.
The fluorine atom at the C-6 position of the quinazoline ring also plays a pivotal role in modulating the pharmacological profile of its analogs. The introduction of fluorine can enhance properties such as metabolic stability, binding affinity, and bioavailability. nih.gov General SAR studies on quinazolines have indicated that having halogens or other electron-rich groups at the C-6 position can promote anticancer and antimicrobial activities. nih.gov
In the development of arylfluoroquinolone antibacterial agents, compounds featuring fluorine atoms at both the C-6 and C-8 positions were synthesized and evaluated. nih.gov This dual substitution was a key feature of the series, suggesting the perceived importance of having fluorination at these specific sites. While a C-6 iodo-group was found to be detrimental to the activity of certain 2,4,6-trisubstituted quinazolines, the positive influence of other halogens like fluorine is a recurring theme. nih.gov
A study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid demonstrated that the presence of a fluorine atom on the quinazoline scaffold contributed to an additional inhibitory effect against Aurora A kinase. nih.gov Although this finding relates to a C-8 fluorine, it underscores the general principle that fluorination of the core quinazoline ring is a valid strategy for enhancing inhibitory activity.
Impact of Substituents at Other Quinazoline Core Positions (e.g., C-2, C-4)
Beyond the halogen substitutions on the benzene (B151609) ring portion of the quinazoline, modifications at the C-2 and C-4 positions of the pyrimidine (B1678525) ring are critical for defining the biological activity and selectivity of the resulting analogs.
The size and nature of substituents at the C-2 and C-4 positions are crucial. SAR studies have frequently concluded that small, functional groups can be essential for activity. For instance, the presence of a methyl or thiol group at the C-2 position has been identified as essential for the antimicrobial activities of some quinazolinone series. nih.gov
The C-4 position is also a key modulation point. The introduction of an amine or a substituted amine at C-4 has been shown to promote anticancer and antimicrobial activities. nih.gov In the search for novel kinase inhibitors, replacing a 4-anilino group with other substituents like thiosemicarbazide (B42300) has been explored to generate new compounds with potent anticancer activity. nih.gov The introduction of a cyano (CN) group at the C-4 position of the quinazoline core has been shown to cause significant changes in photophysical properties, leading to red/orange-colored compounds, though with poor emission. mdpi.com
The following table summarizes the inhibitory activity of certain quinazoline derivatives, highlighting the effect of substitutions at various positions.
| Compound | Substituent at C-2 | Substituent at C-4 | Substituent at C-6 | Substituent at C-8 | Target/Activity | IC50 / % Inhibition | Reference |
| Compound 6e | 2-(3-bromophenyl) | -COOH | H | F | Aurora A Kinase | 48.22% inhibition @ 10 µM | researchgate.net, nih.gov |
| Compound 76 | - | 7-anilino | - | - | Kinases Abl and Arg | IC50: 2 nM to 150 nM | nih.gov |
| Compound 98 | - | decylamine | iodo | - | Antimicrobial | Active | nih.gov |
| Compound 32 | - | l-phenylalanine | iodine | - | Cytotoxic Activity | Near etoposide | nih.gov |
This table is for illustrative purposes, showing how substitutions at different positions, including small groups at C-2 and C-4, affect biological outcomes.
Attaching heteroaryl groups at the C-2 and C-4 positions is a common and effective strategy for generating potent and selective quinazoline-based inhibitors. The incorporation of various heterocyclic systems, such as triazole, pyridine, or phenothiazine, at the C-2 position can result in compounds with insecticidal, antibacterial, and antifungal properties. nih.gov
Specifically, quinazoline derivatives bearing an imidazole (B134444) group at the C-2 position have been found to possess potent anti-inflammatory functions. nih.gov Similarly, substituting the C-2 position with aryl moieties has been linked to improved analgesic and anti-inflammatory activities. nih.gov In another example, new hybrid compounds were designed by introducing a dihydropyranochromene, an oxa-heterocyclic unit, at the C-2 position of the quinazoline ring, resulting in molecules with activity against breast cancer cell lines. nih.gov
The C-4 position can also be modified with heteroaryl groups to modulate activity. Research on 4-anilinoquinazolines, a well-known class of kinase inhibitors, forms the basis for many such modifications. nih.gov
Rational Design Principles Derived from SAR Trends
The collective SAR data from studies on 8-chloro-6-fluoroquinazoline and related analogs allows for the formulation of rational design principles to guide the development of new therapeutic agents.
A primary principle is the strategic use of halogenation. The introduction of chlorine and fluorine at specific positions (such as C-8 and C-6) is a proven method to modulate lipophilicity, metabolic stability, and target engagement. eurochlor.orgnih.gov The choice between fluorine and chlorine can be guided by the specific environment of the binding pocket; for instance, a more lipophilic chlorine atom may be preferred to interact with a hydrophobic region of a target protein. acs.org
Molecular docking and computational modeling are indispensable tools in rational design. nih.gov These methods provide insights into the binding modes of quinazoline analogs within the active site of a target enzyme, such as a kinase. nih.govresearchgate.net By visualizing these interactions, chemists can identify key amino acid residues and design new derivatives with substituents that form optimal hydrogen bonds, electrostatic interactions, or hydrophobic contacts. researchgate.net For example, docking studies might reveal that a properly substituted phenyl ring at one position and a protonable chain at another are favorable for inhibitory activity. nih.gov
Finally, the principle of molecular hybridization, which involves combining the quinazoline core with other known pharmacophores (like pyrazole, imidazole, or piperazine), is a powerful strategy. nih.govresearchgate.net This approach aims to create hybrid molecules that leverage the biological activities of both components, potentially leading to synergistic effects and novel mechanisms of action. nih.gov The SAR trends derived from these efforts continually refine the understanding of how to best utilize the this compound scaffold for targeted drug discovery.
Mechanistic Investigations and Molecular Target Identification of 8 Chloro 6 Fluoroquinazoline Derivatives
Kinase Inhibition Studies
Derivatives of the quinazoline (B50416) core structure have been widely investigated as inhibitors of a diverse range of protein kinases. The specific substitutions at the 8 and 6 positions with chloro and fluoro groups, respectively, modulate the electronic and steric properties of the molecule, which in turn dictates its interaction with the ATP-binding pocket of different kinases. The following sections detail the research into the inhibitory activities of 8-chloro-6-fluoroquinazoline derivatives against several critical cancer-related kinases.
The 4-aminoquinazoline core is a well-established scaffold for potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Marketed drugs such as gefitinib (B1684475) and erlotinib (B232) are based on this structure. nih.gov However, specific research focusing on this compound derivatives as EGFR inhibitors is not extensively documented in the reviewed scientific literature. While general studies on 4-aminoquinazoline derivatives show significant promise in targeting both wild-type and mutant forms of EGFR, the specific contribution of the 8-chloro-6-fluoro substitution pattern to EGFR inhibition remains an area requiring further investigation. nih.gov
Similar to EGFR, the 4-aminoquinazoline scaffold is found in dual EGFR/HER2 inhibitors like lapatinib. nih.gov These inhibitors are crucial in the treatment of certain types of breast cancer. Despite the proven potential of the broader quinazoline class, there is a lack of specific published research focusing on derivatives of this compound as inhibitors of HER2. The selectivity panel of one 8-fluoroquinazoline (B71482) derivative, compound 6e , showed it had poor inhibitory activity against a range of 14 kinases, though the specific kinases were not all named. nih.gov Therefore, the potential for this specific substitution pattern to yield potent and selective HER2 inhibitors is not yet established.
Significant research has been conducted on 8-fluoroquinazoline derivatives as inhibitors of Aurora kinases, which are key regulators of mitosis. A notable example is the compound 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (compound 6e ), which has been identified as a novel and selective inhibitor of Aurora A kinase. nih.govdongguk.edu
An in vitro kinase assay demonstrated that this compound and its analogues exhibit varied inhibitory activities. The presence of the fluorine atom on the quinazoline scaffold was shown to contribute positively to the inhibitory effect. nih.gov Compound 6e was the most potent among the tested derivatives. nih.govdongguk.edu To assess its selectivity, compound 6e was screened against a panel of 14 other kinases at a concentration of 10 µM. The results revealed poor inhibitory activity against these other kinases, highlighting its selectivity for Aurora A. nih.gov
| Compound | Structure | % Inhibition of Aurora A (at 10 µM) |
|---|---|---|
| 6e | 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | 51.78% |
Molecular docking studies suggest that the fluorine group at the 8-position of the quinazoline ring plays a significant role in binding to the hinge region of the Aurora A active site. nih.gov Further investigation into the cellular effects of compound 6e on the MCF-7 human breast cancer cell line showed it induced cell cycle arrest at the G1 phase and promoted apoptosis. nih.govdongguk.edu These findings underscore the potential of the 8-fluoroquinazoline scaffold in developing selective Aurora A inhibitors. nih.gov
Currently, there is a lack of specific research in the public domain detailing the investigation of this compound derivatives as inhibitors of Never in Mitosis A-related Kinase 4 (NEK4). The selectivity panel for the Aurora A inhibitor, compound 6e , did not specify NEK4 as one of the kinases tested. nih.gov Thus, the inhibitory potential of this particular chemical scaffold against NEK4 remains to be explored.
Research into quinazoline-based scaffolds has identified potent inhibitors of p21-Activated Kinase 4 (PAK4), a kinase implicated in cancer cell migration and invasion. While not possessing the exact 8-chloro-6-fluoro substitution, a closely related series of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives has been developed and shown to be potent and selective PAK4 inhibitors. nih.govacs.org
Through a structure-based drug design approach, these novel inhibitors were optimized for selectivity and potency. The investigation into the structure-activity relationship revealed that the 6-chloro group is situated in a crucial entrance region near the kinase hinge, where it engages in van der Waals interactions with key residues like Phe397. acs.org The removal of this chloro group resulted in a slight decrease in potency against PAK4 and a significant drop in selectivity against the related PAK1 kinase. acs.org One of the most promising compounds from this series, compound 31 (CZh226) , demonstrated remarkable selectivity for PAK4 over PAK1 and potently inhibited the migration and invasion of A549 tumor cells. nih.govacs.org
| Compound | PAK4 Ki (μM) | PAK1 Ki (μM) | Selectivity (PAK1/PAK4) |
|---|---|---|---|
| 31 (CZh226) | 0.008 | 2.77 | 346-fold |
These findings suggest that chloro-substituted quinazoline scaffolds are a promising foundation for the development of targeted PAK4 inhibitors. nih.gov
The Janus kinase (JAK) family plays a critical role in cytokine signaling pathways that are central to immune responses and inflammation. nih.govnih.gov The quinazoline scaffold has been successfully utilized to develop potent JAK inhibitors. For instance, delgocitinib (JTE-052) , a quinazoline-based drug, is a known JAK inhibitor studied for inflammatory skin conditions. nih.gov
More recent research has described a series of novel quinazoline derivatives as potent pan-JAK inhibitors. nih.gov Within this series, compound 11n emerged as a highly potent inhibitor of multiple JAK family members, demonstrating efficacy in animal models of rheumatoid arthritis. nih.gov
| Target Kinase | IC50 (nM) |
|---|---|
| JAK1 | 0.40 |
| JAK2 | 0.83 |
| JAK3 | 2.10 |
| TYK2 | 1.95 |
While these studies did not specifically report on derivatives with the 8-chloro-6-fluoro substitution pattern, they firmly establish the quinazoline core as a viable and potent scaffold for targeting the JAK family of kinases. nih.govnih.gov Further exploration of this specific substitution pattern could yield novel JAK inhibitors with unique selectivity profiles.
RAS Protein Inhibition Research
The RAS family of small GTPases, particularly KRAS, are critical signaling proteins that, when mutated, are major drivers of human cancers. The development of inhibitors targeting these oncogenic proteins is a significant goal in cancer therapy. Research into quinazoline derivatives has identified them as potentially useful for inhibiting RAS proteins. wipo.int
A patent application describes quinazoline derivatives as inhibitors for a wide range of KRAS mutant proteins, suggesting their potential use in treating conditions mediated by these proteins, such as cancer. wipo.int While this research points to the general potential of the quinazoline scaffold, further studies are needed to specifically determine the efficacy of this compound derivatives in this context.
| Compound Class | Target | Potential Application | Reference |
| Quinazoline Derivatives | RAS Proteins (specifically KRAS mutants) | Cancer Therapy | wipo.int |
GABA-A Receptor Modulation Research
The γ-aminobutyric acid type A (GABA-A) receptor is a pentameric ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system. unifi.it Modulators of this receptor can have a range of effects, including anxiolytic, sedative, and anticonvulsant activities.
Research into pyrazolo[1,5-a]quinazoline derivatives, which feature a quinazoline core, has shown their potential as GABA-A receptor modulators. nih.govmdpi.comnih.gov Specifically, studies on new 8-chloropyrazolo[1,5-a]quinazoline derivatives have been conducted to evaluate their modulatory effects. mdpi.comnih.gov Electrophysiological assays on recombinant α1β2γ2L-GABA-A receptors expressed in Xenopus laevis oocytes were used to determine the functional activity of these compounds. mdpi.comnih.gov
One derivative, 8-chloro-3-hydroxymethyl-4-methylpyrazolo[1,5-a]quinazoline-5-one , was found to act as an agonist, significantly enhancing the chloride current at a concentration of 100 µM. mdpi.com This demonstrates that the 8-chloro-substituted quinazoline scaffold can be effectively targeted for GABA-A receptor modulation.
| Compound | Receptor Subtype | Activity | Effective Concentration |
| 8-chloro-3-hydroxymethyl-4-methylpyrazolo[1,5-a]quinazoline-5-one | α1β2γ2L-GABA-A | Agonist (Positive Allosteric Modulator) | 100 µM |
Tubulin Polymerization Inhibition Studies
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. Agents that interfere with tubulin polymerization are a well-established class of anticancer drugs. While direct tubulin polymerization assays for this compound were not detailed in the reviewed literature, the cellular effects of some derivatives strongly suggest an interaction with the microtubule network. For instance, a cell cycle profile showing arrest in the G2/M phase is a hallmark of tubulin polymerization inhibitors. This type of activity has been observed in studies of related quinazoline compounds, pointing to this mechanism as a potential area of investigation for this compound derivatives.
Cellular Pathway Modulation
The cell cycle is a tightly regulated process, and its dysregulation is a fundamental characteristic of cancer. Inducing cell cycle arrest is a key mechanism for many anticancer agents. Research has shown that certain 8-fluoroquinazoline derivatives can halt cell proliferation by arresting the cell cycle.
One study focused on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e) and its effect on the MCF-7 human breast cancer cell line. nih.govresearchgate.netnih.gov Flow cytometry analysis revealed that treatment with this compound at its IC₅₀ concentration (168.78 µM) for 24 hours led to a significant arrest in the G1 phase of the cell cycle. nih.govresearchgate.netnih.gov The percentage of cells in the G1 phase increased from 51.45% in control cells to 60.68% in treated cells, indicating a blockage at the DNA replication step. nih.gov
| Compound | Cell Line | Effect | G1 Phase Population (Control) | G1 Phase Population (Treated) |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 | G1 Phase Arrest | 51.45% | 60.68% |
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. The ability to trigger apoptosis in cancer cells is a desired characteristic of chemotherapeutic agents. The same 8-fluoroquinazoline derivative that induces cell cycle arrest has also been shown to promote apoptosis.
In the human breast cancer cell line MCF-7, treatment with 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid at its IC₅₀ concentration resulted in an increase in cellular apoptosis. nih.govresearchgate.netnih.gov After 24 hours of co-culture, flow cytometric analysis showed that the compound induced a higher rate of apoptosis (2.16%) compared to the positive control, doxorubicin (B1662922) (1.52%). nih.gov This suggests that the compound's cytotoxic effects are mediated, at least in part, through the induction of programmed cell death.
| Compound | Cell Line | Apoptosis Induction (24h) | Positive Control (Doxorubicin) |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 | 2.16% | 1.52% |
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of cancer cells. Some quinazoline derivatives have been investigated for their ability to reverse this resistance.
Studies on 2,4-disubstituted quinazolines have identified them as potent MDR reversers. These compounds, which carry the quinazoline-4-amine scaffold, have been shown to inhibit the activity of P-gp, with some derivatives exhibiting EC₅₀ values in the nanomolar range. This research indicates that the quinazoline structure is a promising backbone for the development of agents that can chemosensitize cancer cells to existing therapies by overcoming MDR. The potential of the specific this compound substitution pattern in this context remains an area for further exploration.
Computational and Theoretical Chemistry Applications
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand might interact with a protein's binding site.
Prediction of Binding Affinity and Specific Interactions
No published research data is available that predicts the binding affinity (often expressed as a docking score or binding energy in kcal/mol) or specific molecular interactions of 8-Chloro-6-fluoroquinazoline with any protein target. These predictions are crucial for ranking potential drug candidates and understanding the driving forces behind ligand binding.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. In drug discovery, MD simulations can validate the stability of a ligand-protein complex predicted by molecular docking and provide insights into the conformational changes that may occur upon binding. There are currently no specific molecular dynamics simulation studies available for this compound in the scientific literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds based on their structural features. A search of relevant databases and literature shows no QSAR models have been developed or published specifically involving this compound.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It can be applied to understand the electronic properties of a molecule, such as its reactivity, and to study reaction mechanisms at an atomic level. At present, there are no specific DFT application studies focused on this compound in the available literature.
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., 1H-NMR, 13C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the unambiguous structural determination of quinazoline (B50416) derivatives. Both ¹H-NMR (proton NMR) and ¹³C-NMR (carbon-13 NMR) provide detailed information about the molecular framework.
¹³C-NMR spectroscopy complements ¹H-NMR by identifying the carbon skeleton of the molecule. In the characterization of 4,7-dichloro-6-nitroquinazoline, distinct signals were observed for each carbon atom in the structure, such as the C-4 at 163.6 ppm and the C-2 at 156.9 ppm in CDCl₃. mdpi.com Similarly, for an 8-fluoro-2-phenylquinazoline-4-carboxylic acid derivative, the carbon signals were fully assigned, confirming the presence of the fluorine-substituted ring. nih.gov These spectral data are crucial for verifying the successful synthesis of the target molecule. journalgrid.comnih.gov
Below is a representative table of NMR data for a related quinazoline derivative, illustrating the type of information obtained.
| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|---|
| 4,7-dichloro-6-nitroquinazoline | ¹H-NMR | CDCl₃ | 9.18 (s, 1H, H-2), 8.76 (s, 1H, H-5), 8.30 (s, 1H, H-8) | mdpi.com |
| 4,7-dichloro-6-nitroquinazoline | ¹³C-NMR | CDCl₃ | 163.6 (C-4), 156.9 (C-2), 151.6 (C-8a), 147.5 (C-6), 132.8 (C-7), 132.2 (C-8), 123.5 (C-5), 122.1 (C-4a) | mdpi.com |
| 8-Fluoro-2-(p-tolyl)quinazoline-4-carboxylic acid | ¹³C-NMR | DMSO-d₆ | 170.02, 168.67, 160.17, 158.21, 155.67, 141.00, 138.25, 137.97, 131.97, 129.12, 127.00, 125.90, 124.14, 121.02, 118.16, 21.59 | nih.gov |
Mass Spectrometry (MS) in Compound Characterization (e.g., ESI-MS)
Mass spectrometry is a vital analytical technique for determining the molecular weight and confirming the elemental composition of synthesized compounds. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly useful for polar molecules like quinazoline derivatives, as it is a soft ionization technique that typically keeps the molecule intact. nih.govamericanpharmaceuticalreview.com
In the analysis of quinazoline-based compounds, ESI-MS is routinely used to detect the protonated molecule, [M+H]⁺. journalgrid.comnih.gov For example, in the characterization of 7-chloroquinazolin-4(3H)-one, ESI-MS analysis found m/z values of 181.2 and 183.2, corresponding to the [M+H]⁺ ion and its isotopic peak due to the chlorine atom, which matches the required mass. mdpi.com High-Resolution Mass Spectrometry (HRMS) provides even greater accuracy, allowing for the confident determination of the compound's elemental formula. For instance, the HRMS (ESI) data for 8-fluoro-2-phenylquinazoline-4-carboxylic acid showed a calculated m/z of 283.0883 for [M+H]⁺, with the found value being 283.0871, confirming its composition. nih.gov
Chromatographic Purification and Analysis Techniques (e.g., Column Chromatography)
Following chemical synthesis, crude reaction mixtures contain the desired product along with unreacted starting materials and byproducts. Chromatographic techniques are indispensable for isolating and purifying the target compound. nih.gov
Column chromatography is a standard purification method where the crude product is separated based on its differential adsorption to a stationary phase, typically silica (B1680970) gel, while a mobile phase (solvent system) passes through it. nih.govnih.gov The choice of solvents is optimized to achieve effective separation. The progress is often monitored by Thin-Layer Chromatography (TLC), which allows for rapid analysis of fraction purity. For example, the synthesis of various quinazoline derivatives frequently involves purification by column chromatography on silica gel using solvent systems like ethyl acetate (B1210297) in hexane (B92381) or chloroform-methanol mixtures. nih.govnih.gov
In Vitro Assay Methodologies
To investigate the therapeutic potential of 8-Chloro-6-fluoroquinazoline derivatives, particularly as anticancer agents, a variety of in vitro assays are employed to assess their biological effects on cells.
Antiproliferative assays are crucial for determining a compound's ability to inhibit cancer cell growth. The MTS assay, similar to the MTT assay, is a colorimetric method that measures cell viability. Metabolically active cells reduce the MTS reagent to a colored formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.
These assays are used to calculate the IC₅₀ value, which is the concentration of a compound that inhibits cell growth by 50%. Derivatives of quinazoline have been extensively tested against various cancer cell lines, such as HeLa (cervical cancer) and MDA-MB-231 (breast cancer). nih.gov For example, certain novel quinazoline derivatives showed potent cytotoxicity with IC₅₀ values in the micromolar range against these cell lines. nih.govnih.gov
| Compound Class | Cell Line | Assay | Observed IC₅₀ Range | Reference |
|---|---|---|---|---|
| Quinazoline Derivatives | HeLa, MDA-MB231 | MTT Assay | 1.85 to 2.81 µM | nih.gov |
| Quinazoline-2,4(1H,3H)-dione Derivatives | Various Cancer Cell Lines | PARP-1 Inhibition Assay | Nanomolar range | nih.gov |
| 4-Anilino-quinazoline Derivatives | A431, A549, NCI-H1975, SW480 | Antiproliferative Assay | Significantly higher than Gefitinib (B1684475) | nih.gov |
| 3-Methyl-quinazolinone Derivatives | A549, PC-3, SMMC-7721 | MTT Assay | Potent activity at 10 µM | tandfonline.com |
Since many quinazoline compounds are designed as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) kinase, specific assays are needed to measure this activity. tandfonline.comnih.govekb.eg Overactivity of EGFR is a hallmark of many cancers. tandfonline.comekb.eg
Kinase activity assays, often performed using ELISA-based methods or kinase-glo platforms, quantify the ability of a compound to inhibit the phosphorylation activity of a target kinase. tandfonline.comnih.gov The results are typically reported as an IC₅₀ value. For example, novel quinazolinone derivatives have demonstrated potent inhibitory activity against EGFR tyrosine kinase with IC₅₀ values in the nanomolar range. nih.gov A derivative, compound 8b, showed an IC₅₀ of 1.37 nM against EGFR. nih.gov Similarly, other studies have identified quinazoline derivatives with significant EGFR inhibitory activity, with some compounds being more potent than the reference drug Gefitinib. nih.govnih.gov
Flow cytometry is a powerful technique used to analyze how a compound affects the cell cycle and induces programmed cell death (apoptosis).
Cell Cycle Analysis: By treating cancer cells with a quinazoline derivative and staining them with a DNA-binding dye, flow cytometry can determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). A compound that causes a significant increase in the population of cells in a specific phase is said to induce cell cycle arrest. For instance, a novel quinazoline derivative, 04NB-03, was found to induce G2/M phase arrest in hepatocellular carcinoma cells in a concentration-dependent manner. nih.govscispace.com Another study on an 8-fluoroquinazoline (B71482) derivative showed it arrested the cell cycle of MCF-7 breast cancer cells at the G1 phase. nih.govresearchgate.net
Apoptosis Analysis: To detect apoptosis, cells are commonly stained with Annexin V and a viability dye like Propidium Iodide (PI). nih.gov Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane in early apoptotic cells. PI can only enter cells with compromised membranes, typical of late apoptotic or necrotic cells. Flow cytometry can then distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Studies have shown that quinazoline derivatives can induce a concentration-dependent increase in the percentage of apoptotic cells in various cancer cell lines. nih.govnih.govresearchgate.net
Biophysical Interaction Studies (e.g., Isothermal Titration Calorimetry, Thermal Shift Assay)
In the advanced characterization of chemical compounds in drug discovery and chemical biology, biophysical interaction studies are crucial for elucidating the binding thermodynamics and kinetics between a small molecule and its biological target. Techniques such as Isothermal Titration Calorimetry (ITC) and Thermal Shift Assay (TSA) provide invaluable insights into these interactions, guiding lead optimization and confirming target engagement.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry is a powerful analytical technique used to directly measure the heat changes that occur during a binding event. researchgate.net By titrating a solution of the compound of interest, such as this compound, into a solution containing the target protein, the heat released or absorbed is measured. researchgate.net This allows for the determination of key thermodynamic parameters of the binding interaction, including the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n). researchgate.net
Detailed Research Findings:
As of the latest available scientific literature, specific Isothermal Titration Calorimetry data for the direct interaction of this compound with a specific protein target has not been publicly reported. Research on quinazoline derivatives often employs such techniques to characterize binding, as seen in studies of related compounds. For instance, research on other quinazoline-based inhibitors targeting kinases like Aurora A has utilized molecular docking and enzymatic assays to infer binding modes and inhibitory activities. nih.govnih.gov However, the precise thermodynamic profile of this compound from ITC studies is not available in the public domain.
Data Table:
| Parameter | Value | Unit |
|---|---|---|
| Binding Affinity (Kd) | Data not publicly available | µM |
| Enthalpy Change (ΔH) | Data not publicly available | kcal/mol |
| Stoichiometry (n) | Data not publicly available |
Thermal Shift Assay (TSA)
The Thermal Shift Assay, also known as differential scanning fluorimetry or ThermoFluor, is a high-throughput method used to assess the thermal stability of a protein in the presence and absence of a ligand. nih.gov The principle lies in the fact that ligand binding often stabilizes the protein structure, leading to an increase in its melting temperature (Tm). nih.gov This change in Tm (ΔTm) is indicative of a direct interaction between the compound and the protein. researchgate.net TSA is widely used in early-stage drug discovery for hit validation and to screen for conditions that enhance protein stability. nih.gov
Detailed Research Findings:
Similar to ITC, specific Thermal Shift Assay data for this compound is not found in publicly accessible scientific literature. While proteome-wide thermal shift assays have been used to characterize the mechanism of action of various kinase inhibitors, including those with a quinazoline scaffold, specific data for this compound has not been detailed in these large-scale studies. nih.gov The application of TSA to quinazoline derivatives is a common practice to confirm target engagement in a cellular context (Cellular Thermal Shift Assay - CETSA) or with purified proteins. nih.gov
Data Table:
| Target Protein | ΔTm (°C) |
|---|---|
| Data not publicly available | Data not publicly available |
Future Research Directions and Perspectives for 8 Chloro 6 Fluoroquinazoline
Exploration of Novel and Efficient Synthetic Methodologies
The advancement of any drug discovery program hinges on the availability of robust and versatile synthetic routes. For 8-Chloro-6-fluoroquinazoline, future research should prioritize the development of novel and efficient synthetic methodologies. While general methods for quinazoline (B50416) synthesis exist, tailored approaches that can accommodate the specific electronic and steric properties of the 8-chloro and 6-fluoro substituents are needed.
One promising avenue is the exploration of transition-metal-catalyzed cross-coupling reactions. These powerful methods could enable the late-stage functionalization of the quinazoline core, allowing for the rapid generation of diverse analog libraries. For instance, palladium- or copper-catalyzed reactions could be employed to introduce a wide range of substituents at various positions on the quinazoline ring, facilitating comprehensive structure-activity relationship (SAR) studies.
Furthermore, the development of one-pot or flow-chemistry-based syntheses would offer significant advantages in terms of efficiency, scalability, and environmental impact. Such approaches would streamline the production of this compound and its derivatives, making them more accessible for biological evaluation. A recent study on the synthesis of 5,6,7,8-tetrahydroquinazolines highlighted the use of α-aminoamidines in a reaction with excellent yields and mild conditions, suggesting a potential direction for synthesizing related quinazoline cores. ekb.eg
| Synthetic Approach | Potential Advantages | Key Considerations |
| Transition-Metal Catalysis | High efficiency, broad substrate scope, late-stage functionalization. | Catalyst selection, optimization of reaction conditions, potential for metal contamination. |
| One-Pot Syntheses | Reduced reaction time, lower solvent consumption, increased overall yield. | Compatibility of reagents and intermediates, control over reaction selectivity. |
| Flow Chemistry | Enhanced safety, precise control over reaction parameters, ease of scale-up. | Initial setup cost, potential for clogging, requirement for specialized equipment. |
Advanced SAR Elucidation and Rational Design of Next-Generation Analogs
A thorough understanding of the structure-activity relationship (SAR) is fundamental to the rational design of potent and selective drug candidates. For this compound, a systematic exploration of how modifications to its structure impact biological activity is a critical next step. The presence of halogen atoms at the C6 and C8 positions is known to influence the biological activity of quinazoline derivatives. nih.gov
Future SAR studies should focus on several key areas:
Substitution at the 2- and 4-positions: These positions are crucial for the interaction of many quinazoline-based inhibitors with their biological targets. Introducing a variety of substituents, from small alkyl groups to larger aromatic and heterocyclic moieties, will be essential to probe the binding pocket of target proteins.
Modification of the halogen substituents: While the 8-chloro and 6-fluoro groups are defining features of the scaffold, exploring other halogen substitutions or even their replacement with other electron-withdrawing or -donating groups could lead to improved activity or selectivity.
Introduction of diverse functionalities: Incorporating a wide range of chemical functionalities, such as amides, ureas, and sulfonamides, at various positions will allow for the fine-tuning of physicochemical properties and the exploration of new binding interactions.
Rational drug design, guided by computational modeling and structural biology, will be instrumental in this process. By understanding the binding modes of this compound analogs, researchers can design next-generation compounds with enhanced potency and selectivity. nih.govresearchgate.netresearchgate.net For example, a study on 6-chloro-1-phenylbenzazepines demonstrated that specific substitutions significantly impact receptor affinity and selectivity. nih.gov
Identification of Undiscovered Molecular Targets and Polypharmacology
While many quinazoline derivatives are known to target protein kinases, the full spectrum of molecular targets for this compound and its analogs remains to be elucidated. Future research should employ a variety of target identification strategies to uncover novel biological activities. These strategies could include:
Phenotypic screening: Testing compounds in cell-based assays that measure a specific cellular phenotype, such as apoptosis or cell cycle arrest, can reveal novel biological activities without prior knowledge of the molecular target.
Chemical proteomics: Using affinity-based probes or other chemical biology tools to pull down the protein targets of a compound from cell lysates.
In silico target prediction: Employing computational algorithms to predict potential protein targets based on the chemical structure of the compound.
The concept of polypharmacology, where a single drug molecule interacts with multiple targets, is gaining increasing recognition in drug discovery. nih.gov It is plausible that this compound derivatives may exhibit a polypharmacological profile, which could be advantageous for treating complex diseases like cancer. ekb.eg Understanding these multi-target interactions will be crucial for developing effective and safe therapeutic agents. The investigation of galectins as molecular targets for therapeutic intervention also presents a potential avenue for quinazoline derivatives. nih.gov
Development of High-Throughput Screening Assays for Quinazoline Derivatives
To efficiently screen large libraries of this compound analogs, the development of robust and sensitive high-throughput screening (HTS) assays is essential. Given that many quinazoline derivatives are kinase inhibitors, the initial focus should be on developing HTS assays for various kinase targets. thermofisher.comnih.govresearchgate.net
Several HTS technologies are well-suited for this purpose:
Fluorescence-based assays: These assays, such as fluorescence polarization (FP) and time-resolved fluorescence resonance energy transfer (TR-FRET), are widely used for their sensitivity and amenability to automation.
Luminescence-based assays: Assays that measure the production of light, such as those based on luciferase, offer high sensitivity and a large dynamic range.
Label-free assays: Technologies like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can detect binding events without the need for labeling, providing valuable information on binding kinetics and thermodynamics.
The development of a universal kinase assay or a panel of assays covering a broad range of the human kinome would be particularly valuable for profiling the selectivity of this compound derivatives. thermofisher.com Furthermore, the development of assays for other potential target classes, as identified through the strategies outlined in section 7.3, will be crucial for exploring the full therapeutic potential of this scaffold. A method known as PhosphoFlowSeq has been developed for the high-throughput screening of kinase inhibitor resistance mutations and could be adapted for screening quinazoline derivatives. nih.gov
Integration of Artificial Intelligence and Machine Learning in Quinazoline Research
Predictive Modeling: AI/ML algorithms can be trained on existing SAR data to predict the biological activity of virtual compounds, enabling the prioritization of synthetic efforts on the most promising candidates. nih.gov
De Novo Drug Design: Generative models can be used to design novel quinazoline derivatives with desired properties, such as high potency and selectivity.
Target Prediction and Polypharmacology Analysis: AI can analyze large biological datasets to predict novel molecular targets and to understand the complex polypharmacological profiles of quinazoline derivatives. cas.org
Optimization of Synthetic Routes: Machine learning can be used to predict the outcomes of chemical reactions and to optimize synthetic routes for efficiency and yield.
By leveraging the power of AI and ML, researchers can accelerate the discovery and development of next-generation therapeutics based on the this compound scaffold, ultimately bringing new and effective treatments to patients faster.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols when handling 8-Chloro-6-fluoroquinazoline in laboratory settings?
- Methodological Answer: Researchers must adhere to strict safety measures, including:
- Personal Protective Equipment (PPE): Use tight-sealing safety goggles, gloves, and lab coats to prevent skin/eye contact .
- Ventilation: Ensure adequate fume hoods or local exhaust systems to minimize inhalation risks .
- Waste Management: Segregate chemical waste and collaborate with certified disposal agencies to mitigate environmental contamination .
- Compliance: Follow institutional guidelines and legal standards for handling non-FDA-approved research compounds .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer: Synthesis typically involves:
- Starting Materials: Commercially available quinazoline derivatives or precursors functionalized with halogens (e.g., fluorine, chlorine) .
- Reaction Conditions: Cyclization or condensation reactions under controlled temperatures, often using chlorinating/fluorinating agents (e.g., POCl₃, HF) .
- Purification: Recrystallization in solvents like ethanol or methanol to isolate high-purity products .
Q. How should researchers characterize the purity and structure of this compound post-synthesis?
- Methodological Answer: Characterization requires:
- Spectroscopic Analysis: NMR (¹H, ¹³C) and FT-IR to confirm functional groups and molecular structure .
- Chromatography: HPLC or GC-MS to assess purity and detect impurities .
- Physicochemical Properties: Melting point determination and elemental analysis for validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer: Contradictions may arise from variations in:
- Experimental Design: Standardize assay conditions (e.g., cell lines, incubation times) to ensure reproducibility .
- Structural Analog Comparison: Compare substituent effects (e.g., fluorine vs. chlorine) using analogs like 4-Chloro-6,7-difluoroquinazoline (Similarity: 0.74) to isolate activity drivers .
- Statistical Validation: Apply ANOVA or regression models to quantify dose-response relationships and minimize outliers .
Q. What strategies are effective in optimizing the reaction yield of this compound under varying conditions?
- Methodological Answer: Optimization strategies include:
- Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) to enhance reactant solubility .
- Catalyst Selection: Evaluate Lewis acids (e.g., AlCl₃) to accelerate cyclization .
- Temperature Gradients: Use microwave-assisted synthesis for rapid, high-yield reactions .
Q. How does the introduction of fluorine and chlorine substituents influence the reactivity of quinazoline derivatives?
- Methodological Answer: Halogen effects are multifaceted:
- Electronic Effects: Fluorine’s electronegativity enhances electron-withdrawing properties, stabilizing intermediates in nucleophilic substitutions .
- Steric Hindrance: Chlorine’s larger atomic radius may reduce reaction rates in sterically crowded environments .
- Bioactivity Modulation: Fluorine improves metabolic stability, while chlorine enhances binding affinity in kinase inhibitors .
Methodological Guidance for Publishing Research
Q. How should researchers structure a manuscript on this compound for publication in medicinal chemistry journals?
- Methodological Answer: Follow standardized sections:
- Abstract: Summarize objectives, key findings (e.g., synthesis yield, bioactivity), and significance without referencing figures .
- Experimental Section: Detail synthesis protocols, characterization data, and pharmacological assays (include IC₅₀/EC₅₀ values) .
- Discussion: Contrast results with prior studies (e.g., compare substituent effects in 6-Fluoro-4-hydrazinoquinoline hydrochloride) and propose mechanistic insights .
Q. What are best practices for conducting a literature review on this compound?
- Methodological Answer:
- Database Selection: Use PubMed, SciFinder, and Reaxys to identify peer-reviewed articles and patents .
- Keyword Strategy: Combine terms like “quinazoline derivatives,” “halogen substituents,” and “kinase inhibition” .
- Critical Appraisal: Evaluate methodologies in prior studies (e.g., synthesis routes, assay types) to identify knowledge gaps .
Notes for Compliance and Ethics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
